molecular formula C23H19Cl2N3O3S B2973552 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1172569-80-0

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2973552
CAS No.: 1172569-80-0
M. Wt: 488.38
InChI Key: UWFXWEWETBZRAZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a benzothiazole core substituted with a chloro group at position 6 and an oxazole ring substituted with a 2-chlorophenyl group, a methyl group, and a tetrahydrofuran (oxolane)-derived N-alkyl chain.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O3S/c1-13-20(21(27-31-13)16-6-2-3-7-17(16)25)22(29)28(12-15-5-4-10-30-15)23-26-18-9-8-14(24)11-19(18)32-23/h2-3,6-9,11,15H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXWEWETBZRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its antimicrobial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H17Cl2N3O2SC_{18}H_{17}Cl_2N_3O_2S with a molecular weight of approximately 404.27 g/mol .

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a series of benzothiazole-containing analogues demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some derivatives . Although specific data for the compound is limited, its structural similarities to other active benzothiazole compounds suggest potential effectiveness.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogenMIC (µg/mL)
2bFStaphylococcus aureus8
2bBEnterococcus faecalis8
TCCStaphylococcus aureus16

Antifungal Activity

While direct studies on the antifungal properties of this compound are scarce, related compounds in the benzothiazole class have shown promising antifungal activity. The structure-activity relationship (SAR) analysis indicates that modifications in the benzothiazole framework can enhance antifungal potency .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related benzothiazole derivatives, some exhibited cytotoxic effects on human mammary epithelial cells (MCF-10A), with IC50 values ranging from 24 to 28 µg/mL . These findings suggest that while the antimicrobial properties are significant, attention must be paid to potential cytotoxic effects.

Table 2: Cytotoxicity Data of Benzothiazole Derivatives

CompoundCell LineIC50 (µg/mL)
2bFMCF-10A24.5 ± 0.9
2bGMCF-10A24.9 ± 1.2
2bBMCF-10A27.8 ± 1.0

Case Studies

A notable study explored the synthesis of various benzothiazole derivatives and their biological activities . Among these derivatives, those structurally similar to this compound displayed enhanced antibacterial activity compared to traditional antibiotics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Benzothiazole + Oxazole 6-Cl (benzothiazole); 2-ClPh, 5-Me (oxazole); Oxolane-methyl C₂₃H₂₀Cl₂N₄O₃S 527.4 N/A
N-(6-Chloro-1,3-benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride Benzothiazole + Oxazole 6-Cl (benzothiazole); 5-Me (oxazole); Dimethylaminoethyl C₁₆H₁₈Cl₂N₄O₂S 401.3
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + Thiazolidinone 4-ClPh (thiazolidinone); Unsubstituted benzothiazole C₁₇H₁₂ClN₃O₂S₂ 397.9
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Benzothiophene + Oxazole 2-ClPh, 5-Me (oxazole); Ethyl-tetrahydrobenzothiophene; Carbamoyl C₂₃H₂₃ClN₄O₃S 487.0

Key Observations :

Core Heterocycles: The target compound shares the benzothiazole-oxazole dual-core system with the hydrochloride salt derivative in , whereas analogs replace oxazole with thiazolidinone .

Substituent Effects: The oxolane-methyl group in the target compound may enhance solubility compared to the dimethylaminoethyl group in ’s analog, though the latter’s hydrochloride salt could improve ionic solubility . Chlorophenyl positioning: The 2-chlorophenyl group in the target compound and ’s analog may induce steric effects distinct from the 4-chlorophenyl group in ’s 4g .

Molecular Weight : The target compound (527.4 g/mol) is heavier than most analogs due to the oxolane moiety, which could influence pharmacokinetic properties like membrane permeability.

Key Observations :

  • The target compound’s synthesis route is unspecified in the evidence, but analogs in were synthesized via condensation reactions in ethanol or purified via flash chromatography, with yields ranging from 37% to 70% . Lower yields (e.g., 45% for 4l) correlate with sterically hindered substrates like 2-chlorophenyl groups, suggesting similar challenges for the target compound’s oxolane-methyl group.
  • Characterization relied heavily on NMR and IR, which would be critical for verifying the target compound’s regiochemistry and functional group integrity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for constructing the benzothiazole-oxazole hybrid core in this compound?

  • Methodological Answer : The benzothiazole moiety can be synthesized via cyclocondensation of substituted thioamides with α-halo ketones under reflux in ethanol. For the oxazole-carboxamide component, coupling reactions between acyl chlorides and amines (e.g., oxolan-2-ylmethylamine) in anhydrous dichloromethane with a base like triethylamine are recommended. Intermediate purification via flash chromatography (ethyl acetate/hexane gradients) ensures high yields .

Q. How can researchers validate the stereochemical and regiochemical purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm coupling constants and substituent positions (e.g., distinguishing 2-chlorophenyl vs. 3-chlorophenyl). IR spectroscopy helps identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and isotopic patterns for chlorine atoms .

Q. What solvent systems optimize the final coupling step between the benzothiazole and oxazole-carboxamide moieties?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates. Catalytic amounts of HOBt (hydroxybenzotriazole) or EDCI (ethylcarbodiimide hydrochloride) improve amide bond formation efficiency. Post-reaction, precipitate the product using ice-cold water and recrystallize from ethanol .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Methodological Answer : Reassess docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations. Validate in vitro assays under controlled conditions (e.g., pH, temperature) to rule out degradation. Cross-reference with structurally analogous compounds (e.g., benzoxazole derivatives with similar substituents) to identify SAR trends .

Q. What strategies mitigate low yields in the introduction of the oxolan-2-ylmethyl group?

  • Methodological Answer : Optimize steric hindrance by substituting the oxolane methyl group with bulkier protecting groups (e.g., tert-butyl) during synthesis. Screen alternative coupling agents like PyBOP and monitor reaction progress via TLC or LC-MS. Consider microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. How do electronic effects of the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the phenyl position. Compare reaction kinetics (e.g., SNAr substitution rates) using UV-Vis spectroscopy or HPLC. DFT calculations can model charge distribution and predict reactive sites .

Q. What analytical techniques resolve ambiguities in NMR spectra caused by dynamic stereochemistry?

  • Methodological Answer : Conduct variable-temperature NMR to identify coalescence points for stereoisomers. Use 2D NMR (NOESY or ROESY) to confirm spatial proximity of substituents. For persistent ambiguity, compare with X-ray crystallography data of analogous compounds .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer : Replace metabolically labile groups (e.g., oxolane methyl) with bioisosteres like tetrahydrothiophene or cyclopentyl. Perform in vitro microsomal stability assays and correlate structural modifications with half-life data. Maintain critical pharmacophores (e.g., chlorophenyl and carboxamide) based on docking studies .

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